Relative Oxidation Reactivity: Crotyl Alcohol Positioned Between Allyl and Cinnamyl Alcohols
In head-to-head kinetic studies using quinaldinium fluorochromate as the oxidant in aqueous acid medium at 313 K, the relative reactivity order of three α,β-unsaturated alcohols was unambiguously established as Cinnamyl alcohol > Crotyl alcohol > Allyl alcohol [1]. This ordering reflects the differential activation provided by the methyl substituent in crotyl alcohol versus the unsubstituted allyl system and the extended π-conjugation in cinnamyl alcohol. The study confirms first-order kinetics in oxidant, substrate, and H⁺, with activation parameters calculated across four temperatures [1]. Parallel findings using chromium(V) oxidants corroborate this reactivity hierarchy [2].
| Evidence Dimension | Relative oxidation rate |
|---|---|
| Target Compound Data | Intermediate reactivity between allyl and cinnamyl alcohol |
| Comparator Or Baseline | Allyl alcohol (lower reactivity) and Cinnamyl alcohol (higher reactivity) |
| Quantified Difference | Order: Cinnamyl alcohol > Crotyl alcohol > Allyl alcohol |
| Conditions | Quinaldinium fluorochromate oxidant; aqueous acid medium; 313 K; first-order in oxidant, substrate, and H⁺ |
Why This Matters
This intermediate reactivity profile enables crotyl alcohol to serve as a balanced building block—more reactive than allyl alcohol for efficient transformations yet more controllable than cinnamyl alcohol for selective syntheses.
- [1] Sekar, K.G.; Periyasamy, S.K. Oxidation of α,β-unsaturated alcohols by Quinaldinium Fluorochromate. International Letters of Chemistry, Physics and Astronomy, 2012, 5, 8-19. View Source
- [2] Rao, M.P.; Sethuram, B.; Rao, T.N. Kinetics and mechanism of oxidation of allyl, crotyl and cinnamyl alcohol by chromium(V). Reaction Kinetics and Catalysis Letters, 1990, 15(1). View Source
